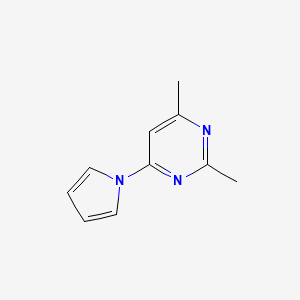
2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with pyrrole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Halogenated derivatives, amines, thiols; reactions usually occur under mild to moderate temperatures.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine products with various functional groups.
Scientific Research Applications
2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include DNA, RNA, and various proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrrole: A related compound with similar structural features but lacking the pyrimidine ring.
2,4-Dimethyl-1H-pyrrole: Another similar compound with a different substitution pattern on the pyrrole ring.
2,4-Dimethylpyrimidine: Shares the pyrimidine core but without the pyrrole ring.
Uniqueness
2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its combination of pyrimidine and pyrrole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60795-34-8 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,4-dimethyl-6-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(12-9(2)11-8)13-5-3-4-6-13/h3-7H,1-2H3 |
InChI Key |
LWQMXDDCVZMZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
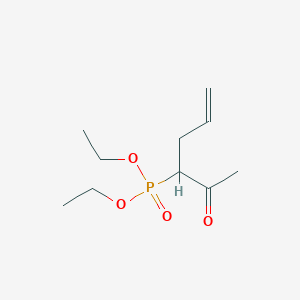
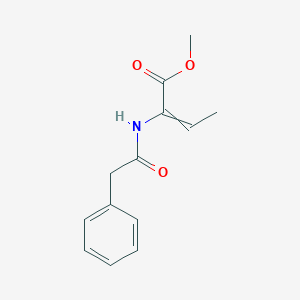

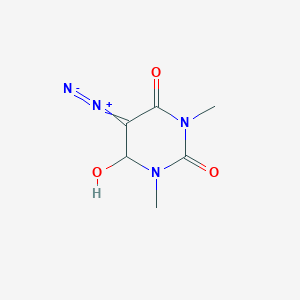
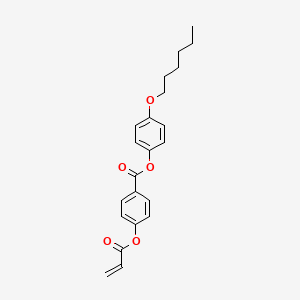
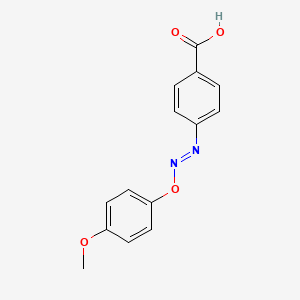
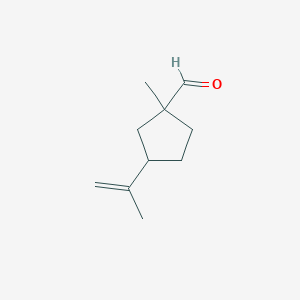


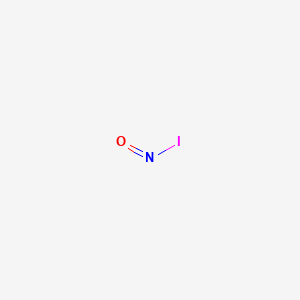
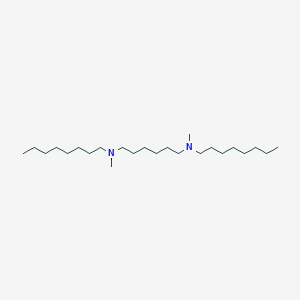

![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
